molecular formula C18H21NO3 B267193 N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide

カタログ番号 B267193
分子量: 299.4 g/mol
InChIキー: XXKAFHADXSUKJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide, also known as VU0650786, is a small molecule that has been developed as a selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4). The M4 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system and is involved in the regulation of dopamine release, which makes it a potential target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

作用機序

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide acts as a PAM of the M4 receptor, which means that it enhances the activity of the receptor in response to the endogenous ligand acetylcholine. The M4 receptor is primarily located in the striatum and the prefrontal cortex, where it regulates the release of dopamine and glutamate, respectively. By modulating the activity of the M4 receptor, N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide can improve the balance between dopamine and glutamate signaling, which is disrupted in neuropsychiatric disorders such as schizophrenia.
Biochemical and Physiological Effects:
N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide has been shown to increase the activity of M4 receptors in the prefrontal cortex and striatum, leading to enhanced dopamine and glutamate release, respectively. This effect is thought to underlie the cognitive and behavioral improvements observed in preclinical models of neuropsychiatric disorders. In addition, N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide has been found to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life, which makes it a promising candidate for further development.

実験室実験の利点と制限

One advantage of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide is its selectivity for the M4 receptor, which reduces the risk of off-target effects and improves the specificity of its pharmacological action. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing and reduces the need for frequent administration. However, one limitation of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide is its relatively low potency, which may limit its efficacy in clinical settings. In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide.

将来の方向性

For the development of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide include the evaluation of its efficacy in clinical trials for the treatment of cognitive deficits associated with neuropsychiatric disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological action and to identify potential biomarkers of treatment response. Finally, the development of more potent and selective M4 PAMs may provide additional therapeutic options for the treatment of neuropsychiatric disorders.

合成法

The synthesis of N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide involves a multistep process that starts with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(2-ethoxyethoxy)aniline in the presence of a base to yield the amide product, which is subsequently purified by column chromatography. The final compound is obtained by recrystallization from a suitable solvent.

科学的研究の応用

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide has been extensively studied in preclinical models of neuropsychiatric disorders, where it has been shown to improve cognitive function and reduce psychotic-like behaviors. In particular, N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide has been found to enhance the activity of the prefrontal cortex, a brain region that is critical for executive function and working memory. These findings suggest that N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide may have therapeutic potential for the treatment of cognitive deficits associated with schizophrenia and other neuropsychiatric disorders.

特性

製品名

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide

分子式

C18H21NO3

分子量

299.4 g/mol

IUPAC名

N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide

InChI

InChI=1S/C18H21NO3/c1-3-21-12-13-22-16-10-8-15(9-11-16)19-18(20)17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,19,20)

InChIキー

XXKAFHADXSUKJY-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C

正規SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。